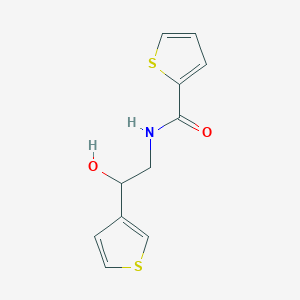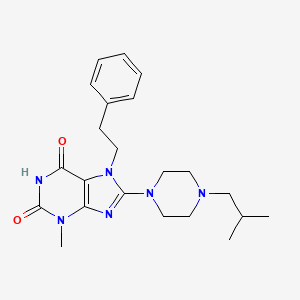
8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, commonly known as IBUPD, is a novel compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry and drug development. IBUPD is a derivative of the well-known drug sildenafil, which is commonly used to treat erectile dysfunction. However, IBUPD has a different chemical structure and exhibits unique properties that make it a promising candidate for further research.
作用机制
The mechanism of action of IBUPD is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. IBUPD has been shown to inhibit the activity of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of blood flow. This inhibition leads to an increase in blood flow to certain parts of the body, including the penis, which is the basis for the use of sildenafil in the treatment of erectile dysfunction.
Biochemical and Physiological Effects:
IBUPD has been shown to have several biochemical and physiological effects on the body. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP) in the body, which is a signaling molecule that plays a role in the regulation of blood flow. IBUPD has also been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
IBUPD has several advantages for use in lab experiments. It is a well-characterized compound that can be synthesized in high yields and purity. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, IBUPD also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
未来方向
There are several future directions for research involving IBUPD. One area of interest is the development of IBUPD-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of IBUPD, which may provide insight into the development of new drugs with similar properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of IBUPD on the body.
合成方法
The synthesis of IBUPD involves several steps, including the reaction of 4-isobutylpiperazine with 3-methyl-7-phenethylxanthine, followed by the addition of dimethylformamide and triethylamine. The resulting mixture is then heated and stirred to produce IBUPD. The synthesis method has been optimized to produce high yields of pure IBUPD, which is essential for its use in scientific research.
科学研究应用
IBUPD has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of IBUPD is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity against several types of cancer cells. IBUPD has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-16(2)15-26-11-13-27(14-12-26)21-23-19-18(20(29)24-22(30)25(19)3)28(21)10-9-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFAOQSHVPARNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3019415.png)
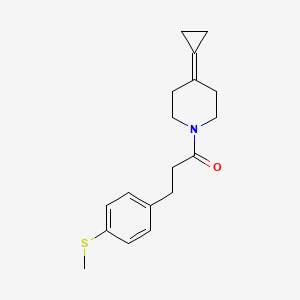
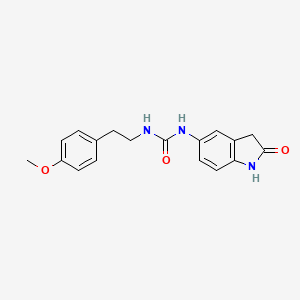
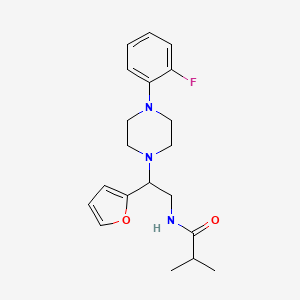
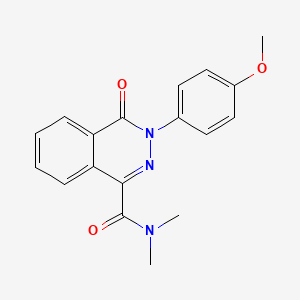
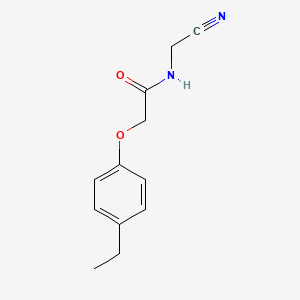

![4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019426.png)
![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)
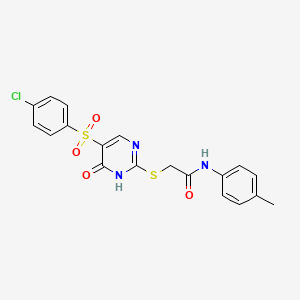
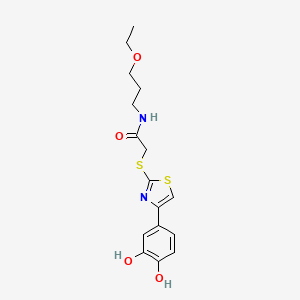
![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)

